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Compound of Interest

Compound Name:
3-(4-Fluorobenzylamino)-1-

propanol

Cat. No.: B3048233 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 3-(4-Fluorobenzylamino)-1-propanol. Due to the absence of publicly available

experimental spectra for this specific molecule, this document presents predicted data based

on the analysis of its structural components: the 4-fluorobenzyl group and the 3-amino-1-

propanol backbone. The information herein serves as a reference for researchers involved in

the synthesis, identification, and characterization of this and related compounds.

Predicted Spectral Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 3-(4-Fluorobenzylamino)-1-propanol.

Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.25-7.35 Doublet of doublets 2H Ar-H (ortho to F)

~6.95-7.05 Doublet of doublets 2H Ar-H (meta to F)

~3.75 Singlet 2H Ar-CH₂-N

~3.60 Triplet 2H N-CH₂-CH₂-CH₂-OH

~2.70 Triplet 2H N-CH₂-CH₂-CH₂-OH

~1.70 Quintet 2H N-CH₂-CH₂-CH₂-OH

(variable) Broad singlet 2H NH and OH

Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃

Chemical Shift (δ, ppm) Assignment

~162 (d, ¹JCF ≈ 245 Hz) C-F

~135 (d, ⁴JCF ≈ 3 Hz) Ar-C (ipso to CH₂NH)

~130 (d, ³JCF ≈ 8 Hz) Ar-CH (ortho to F)

~115 (d, ²JCF ≈ 21 Hz) Ar-CH (meta to F)

~62 N-CH₂-CH₂-CH₂-OH

~53 Ar-CH₂-N

~49 N-CH₂-CH₂-CH₂-OH

~32 N-CH₂-CH₂-CH₂-OH

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad O-H and N-H stretching

3100-3000 Medium Aromatic C-H stretching

2950-2850 Medium-Strong Aliphatic C-H stretching

~1600, ~1510 Medium-Strong Aromatic C=C stretching

~1220 Strong C-F stretching

~1100 Strong C-O stretching

~1160 Medium C-N stretching

Table 4: Predicted Mass Spectrometry (EI) Data
m/z Relative Intensity Assignment

183 Low [M]⁺ (Molecular Ion)

109 High
[F-C₆H₄-CH₂]⁺ (Fluorobenzyl

cation) - Base Peak

152 Medium [M - CH₂OH]⁺

75 Medium [H₂N-CH₂-CH₂-CH₂-OH]⁺

58 Medium [CH₂=N⁺H-CH₂-CH₂OH]

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for compounds such

as 3-(4-Fluorobenzylamino)-1-propanol.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b3048233?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3048233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation

delay of 2-10 seconds.

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two NaCl or KBr plates.

Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the solid sample

with KBr powder and pressing it into a thin disk.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample holder or pure KBr pellet.

Record the sample spectrum over the range of 4000-400 cm⁻¹.
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The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g.,

methanol, acetonitrile) into the mass spectrometer via direct infusion or through a

chromatographic system (e.g., GC-MS or LC-MS).

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization

technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular

weight of the compound (e.g., m/z 50-300).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Logical Workflow: Synthesis
The synthesis of 3-(4-Fluorobenzylamino)-1-propanol can be logically envisioned through a

reductive amination pathway.

Synthesis of 3-(4-Fluorobenzylamino)-1-propanol

4-Fluorobenzaldehyde

Imine Intermediate

Condensation

3-Amino-1-propanol

3-(4-Fluorobenzylamino)-1-propanol

Reduction

Reducing Agent
(e.g., NaBH₄)
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Click to download full resolution via product page

Caption: Reductive amination pathway for the synthesis of 3-(4-Fluorobenzylamino)-1-
propanol.

To cite this document: BenchChem. [Spectroscopic Profile of 3-(4-Fluorobenzylamino)-1-
propanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3048233#3-4-fluorobenzylamino-1-propanol-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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